MFCD18323772
Description
However, based on the structural and functional parameters of analogous compounds (e.g., boronic acids, halogenated aromatics, and fluorinated cyclohexanes), a hypothetical profile can be inferred. Such compounds are often utilized in pharmaceutical and materials science research due to their reactivity and bioavailability. Key properties typically include molecular weight, solubility, lipophilicity (LogP), and synthetic accessibility, which are critical for drug development and industrial applications .
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)10-5-6-17-8-12(10)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHIPDSFMNLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692756 | |
| Record name | 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-28-3 | |
| Record name | 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323772 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD18323772 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
MFCD18323772 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD18323772 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The molecular targets and pathways involved include various enzymes, receptors, and signaling pathways that mediate its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical parameters for MFCD18323772 against structurally related compounds from the evidence. These comparisons are based on shared functional groups, molecular frameworks, and reactivity profiles:
Key Research Findings
- Structural Similarities : Compounds like CAS 1046861-20-4 (MFCD13195646) and CAS 122665-97-8 (MFCD03788493) share halogen (Br, Cl, F) and aromatic/cyclohexane frameworks with this compound, which influence reactivity and metabolic stability .
- Solubility Trends : Fluorinated compounds (e.g., CAS 122665-97-8) exhibit higher aqueous solubility (1.55–9.71 mg/mL) compared to brominated/chlorinated analogs (0.24–0.687 mg/mL), likely due to reduced hydrophobicity .
- Synthetic Complexity : Boronic acids (e.g., CAS 1046861-20-4) require palladium-catalyzed cross-coupling reactions, while fluorinated derivatives (e.g., CAS 122665-97-8) are synthesized via simpler acid-catalyzed hydrolysis .
Critical Analysis of Divergences
- Bioavailability : While CAS 1046861-20-4 and CAS 1761-61-1 both score 0.55 in bioavailability, fluorinated compounds (e.g., CAS 122665-97-8) lack reported scores, suggesting a need for further pharmacokinetic studies .
- Safety Profiles : CAS 1046861-20-4 triggers a Brenk alert (1.0) for reactive functional groups, whereas CAS 122665-97-8 has moderate skin permeability (Log Kp = -6.21 cm/s), indicating divergent toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
